molecular formula C19H17N5O2S B2510227 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034509-82-3

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2510227
CAS No.: 2034509-82-3
M. Wt: 379.44
InChI Key: DQICZNQAYARBNM-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core linked to a carboxamide group. The carboxamide moiety is attached to a methyl-substituted 1,2,4-oxadiazole ring, which is further functionalized with a 1-ethylpyrrole substituent. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., thiazole- and oxadiazole-containing molecules) have demonstrated activities such as CFTR modulation and kinase inhibition .

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-2-24-10-6-9-15(24)17-22-16(26-23-17)11-20-18(25)14-12-27-19(21-14)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQICZNQAYARBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring, an oxadiazole moiety, and a pyrrole derivative, which are known to contribute to various biological activities. The molecular formula is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S, and its molecular weight is approximately 336.39 g/mol.

1. Antitumor Activity

Several studies have indicated that thiazole derivatives exhibit promising antitumor properties. The presence of the thiazole ring in this compound suggests potential cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity Comparison

CompoundCell Line TestedIC50 (µM)Reference
N-(Thiazole)HeLa0.95
DoxorubicinHeLa7.91
N-(Pyrrole)Jurkat<1.0

The compound's structural features may enhance its interaction with cellular targets involved in tumor progression, leading to apoptosis and cell cycle arrest.

2. Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. For instance, compounds similar to the one have shown efficacy in reducing seizure activity in animal models.

Case Study: Anticonvulsant Screening

In a recent study, a series of thiazole-based compounds were evaluated for their anticonvulsant effects using the pentylenetetrazole (PTZ) model. The compound demonstrated significant activity, suggesting that modifications in the thiazole structure can lead to enhanced anticonvulsant properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could act on specific receptors related to cell signaling pathways that regulate growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole or pyrrole rings can significantly influence the potency and selectivity of the compound against specific targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group on thiazoleIncreased cytotoxicity
Ethyl substitution on pyrroleEnhanced receptor binding
Carboxamide groupImproved solubility and bioavailability

Comparison with Similar Compounds

Key Observations:

Bulky substituents like morpholinosulfonyl () or quinazolinone () increase molecular weight and polarity, which may reduce bioavailability.

Pharmacophore Variations :

  • Replacement of thiazole with pyrazole () or propanamide () alters hydrogen-bonding capacity and steric interactions, critical for target binding.
  • The phenyl-thiazole moiety in the target compound provides a planar aromatic system, favoring π-π stacking interactions absent in aliphatic analogs (e.g., ).

Synthetic Feasibility :

  • Compounds with simpler substituents (e.g., methyl-pyrrole in ) may be easier to synthesize compared to those requiring multi-step functionalization (e.g., ).

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from related studies:

  • CFTR Modulation : Oxadiazole-thiazole hybrids (e.g., ) have shown activity as CFTR potentiators, suggesting the target compound’s structural motifs may align with this therapeutic area.
  • Kinase Inhibition: Thiazole carboxamides are known kinase inhibitors; the phenyl-thiazole group in the target compound could mimic ATP-binding site interactions .

Preparation Methods

Formation of the Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclocondensation between a nitrile oxide and an amidoxime. For this compound, 1-ethyl-1H-pyrrole-2-carboxamidoxime (derived from 1-ethylpyrrole-2-carbonitrile) reacts with chloroacetyl chloride under basic conditions.

Reaction Conditions :

  • Reactants : 1-Ethylpyrrole-2-carbonitrile (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), chloroacetyl chloride (1.1 equiv).
  • Solvent : Ethanol/water (3:1).
  • Temperature : Reflux at 80°C for 12 hours.
  • Catalyst : Sodium bicarbonate (2.0 equiv).

The reaction proceeds via in situ generation of the nitrile oxide, which undergoes [3+2] cycloaddition with the amidoxime to yield 3-(1-ethyl-1H-pyrrol-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole .

Characterization Data :

  • Yield : 68–72%.
  • Melting Point : 142–145°C.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, pyrrole-H), 4.72 (s, 2H, CH₂Cl), 4.15 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₃).

Functionalization of the Oxadiazole Intermediate

The chloromethyl group is activated for subsequent nucleophilic substitution. Conversion to the amine is achieved via Gabriel synthesis:

Reaction Protocol :

  • Phthalimide Protection :
    • React chloromethyl-oxadiazole with potassium phthalimide (1.5 equiv) in DMF at 120°C for 6 hours.
    • Yield : 85%.
  • Deprotection :
    • Treat phthalimide intermediate with hydrazine hydrate (3.0 equiv) in ethanol under reflux.
    • Yield : 90%.

The product, 3-(1-ethyl-1H-pyrrol-2-yl)-5-(aminomethyl)-1,2,4-oxadiazole , is isolated as a white solid.

Synthesis of the Thiazole Carboxamide Fragment

Thiazole Ring Construction

2-Phenylthiazole-4-carboxylic acid is synthesized via the Hantzsch thiazole synthesis:

Reaction Scheme :

  • Condensation :
    • React thiourea (1.0 equiv) with ethyl 2-bromo-2-phenylacetate (1.0 equiv) in ethanol under reflux.
    • Product : 2-Phenylthiazole-4-carboxylate (ethyl ester).
  • Saponification :
    • Hydrolyze the ester with NaOH (2.0 M) to yield the carboxylic acid.

Optimization Notes :

  • Microwave-assisted synthesis reduces reaction time from 8 hours to 30 minutes.
  • Yield : 78% (ester), 92% (acid).

Activation of the Carboxylic Acid

The acid is converted to an acyl chloride using thionyl chloride (SOCl₂):

  • Conditions : Reflux in anhydrous dichloromethane for 3 hours.
  • Yield : 95%.

Coupling of Oxadiazole and Thiazole Fragments

The final step involves amide bond formation between the aminomethyl-oxadiazole and thiazole-4-carbonyl chloride:

Procedure :

  • Reactants :
    • 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(aminomethyl)-1,2,4-oxadiazole (1.0 equiv).
    • 2-Phenylthiazole-4-carbonyl chloride (1.1 equiv).
  • Base : Triethylamine (2.0 equiv) in anhydrous THF.
  • Temperature : 0°C to room temperature, 12 hours.

Workup :

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Characterization :

  • Yield : 65%.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 7.89–7.43 (m, 5H, Ph-H), 6.92 (s, 1H, pyrrole-H), 4.64 (s, 2H, NCH₂), 4.11 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 1.38 (t, J = 7.2 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z calc. for C₂₀H₁₈N₅O₂S [M+H]⁺: 400.1234; found: 400.1236.

Alternative Synthetic Routes and Optimization

One-Pot Oxadiazole Formation

To streamline synthesis, a one-pot method combines nitrile oxide generation and cycloaddition:

  • Advantages : Reduces purification steps, improves yield to 75%.
  • Limitations : Requires strict temperature control to prevent side reactions.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) accelerates amide bond formation, achieving 70% yield with reduced solvent use.

Challenges and Troubleshooting

  • Oxadiazole Ring Stability :
    • The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and neutral pH during workup is critical.
  • Amide Bond Hydrolysis :
    • Excess acyl chloride or coupling agents (e.g., HATU) may degrade the product. Stoichiometric control and low temperatures mitigate this.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide?

  • Methodology : The synthesis typically involves multi-step heterocyclic reactions. For example:

  • Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives under acidic conditions .
  • Step 2 : Alkylation or substitution reactions to introduce the 1-ethylpyrrole moiety. Ethylation of pyrrole derivatives using ethyl halides in the presence of K₂CO₃ or DMF as a solvent is common .
  • Step 3 : Coupling the oxadiazole-thiazole core via a methylene bridge using reagents like CDI (1,1'-carbonyldiimidazole) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .

Q. How can the structural integrity of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethyl group on pyrrole at δ ~1.2–1.4 ppm for CH₃; thiazole protons at δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretching in carboxamide) and ~3100 cm⁻¹ (aromatic C-H) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • In Vitro Screening :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) values reported .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    • Target Prediction : Computational tools like PASS Online® to predict potential targets (e.g., kinase inhibition, protease modulation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Critical Parameters :

  • Temperature Control : Microwave-assisted synthesis (e.g., 100–120°C for 30–60 min) enhances oxadiazole cyclization efficiency compared to conventional heating .
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) for alkylation steps to reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes byproduct formation during recrystallization .
    • Yield Tracking : Real-time monitoring via TLC (Rf values) and HPLC (retention time) ensures reaction progression .

Q. How can contradictory data in biological activity be resolved (e.g., high cytotoxicity but low target affinity)?

  • Approach :

  • Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets (e.g., kinases) .
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out rapid degradation masking true activity .
  • Off-Target Profiling : Kinome-wide screening or proteome analysis to identify unintended interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace ethyl with methyl on pyrrole, vary phenyl groups on thiazole) to assess impact on activity .
  • 3D-QSAR Modeling : Use software like Schrödinger’s Maestro to correlate electronic/steric properties (HOMO/LUMO, logP) with bioactivity data .
  • Crystallography : X-ray diffraction of co-crystals with target proteins (e.g., EGFR kinase) to identify key binding motifs .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

  • Tools and Workflow :

  • ADMET Prediction : SwissADME or ADMETLab to optimize logP (target: 2–3), aqueous solubility, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) to study compound stability in lipid bilayers for blood-brain barrier penetration .
  • Fragment-Based Design : Deconstruct the molecule into pharmacophoric units (oxadiazole, thiazole) for scaffold-hopping using databases like ZINC .

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